molecular formula C8H3N3O2S B13516697 5-Nitro-1,2-benzothiazole-3-carbonitrile

5-Nitro-1,2-benzothiazole-3-carbonitrile

Cat. No.: B13516697
M. Wt: 205.20 g/mol
InChI Key: GRUQWHSYFXBRBC-UHFFFAOYSA-N
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Description

Product Overview 5-Nitro-1,2-benzothiazole-3-carbonitrile (CAS 221560-08-3) is a chemical compound with the molecular formula C 8 H 3 N 3 O 2 S and a molecular weight of 205.19 g/mol [ ]. It is a benzothiazole derivative characterized by the presence of both nitro and cyano functional groups, which can influence its electronic properties and reactivity. Predicted physical properties include a boiling point of 317.3±24.0 °C and a density of 1.58±0.1 g/cm³ [ ]. Research Significance and Applications The 1,2-benzothiazole core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets [ ]. Specifically, derivatives containing the benzothiazole-2-carbonitrile moiety have been identified as structures of significant interest. Scientific studies have synthesized and evaluated such derivatives for in vitro antitumour activity [ ]. Research indicates that the 2-cyano-substituted benzothiazole scaffold can exhibit antiproliferative effects, with some derivatives demonstrating the ability to block cell cycle progression in the G2 + M phase [ ]. The nitrile group itself is a valuable functionalization in drug discovery, as it can enhance binding affinity to target proteins and improve metabolic stability [ ]. This makes this compound a valuable building block for researchers in synthetic and medicinal chemistry exploring new pharmacologically active compounds. Usage and Handling This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

Molecular Formula

C8H3N3O2S

Molecular Weight

205.20 g/mol

IUPAC Name

5-nitro-1,2-benzothiazole-3-carbonitrile

InChI

InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H

InChI Key

GRUQWHSYFXBRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N

Origin of Product

United States

Preparation Methods

One-Step Cyclization from o-Chloronitrobenzene Derivatives

A notable method involves the reaction of 2-chloro-5-nitroaniline with sodium sulfide trihydrate in a glycol solvent at elevated temperatures (60–250 °C, preferably 70–150 °C). This process directly forms 2-aminobenzothiazoles in a one-step reaction, bypassing the need for phenylthiourea intermediates. The reaction is typically carried out under controlled temperature to prevent side reactions, and solvents such as butyl glycol, methyl glycol, ethyl glycol, and diethylene glycol dimethyl ether are suitable. Phase-transfer catalysts and cyclic amides like N-methylpyrrolidone can also be employed to facilitate the reaction. Water or aqueous two-phase systems (e.g., toluene/water) may be used for precipitation and isolation of the product.

Example Reaction Conditions:

Reagents Solvent Temperature (°C) Time Yield (%) Notes
2-Chloro-5-nitroaniline + Na2S·3H2O Butyl glycol 80 30 minutes High One-step cyclization
Ethyl 4-chloro-3-nitrophenyl sulphone + Thiourea Sulpholane 120 1.5 hours Moderate Alternative thiourea cyclization

This method yields 2-amino-5-nitrobenzothiazole derivatives, which can be further functionalized to introduce the carbonitrile group.

Introduction of the Carbonitrile Group at Position 3

The nitrile group at position 3 of the benzothiazole ring can be introduced via substitution reactions on 3-amino-5-nitrobenzothiazole intermediates or by direct cyanation methods.

Synthesis from 3-Amino-5-nitrobenzothiazole

3-Amino-5-nitrobenzothiazole serves as a key intermediate for preparing various derivatives, including the carbonitrile analog. The amino group at position 3 can be converted into a nitrile by diazotization followed by Sandmeyer-type cyanation or by nucleophilic substitution with cyanide sources under appropriate conditions.

Metal-Free Cyanation Approaches

Recent advances have demonstrated metal-free synthesis of benzothiazole carbonitriles using mild conditions. For example, 2-(2-fluoro-4-methoxyanilino)-1,3-benzothiazole-5-carbonitrile was synthesized with good yields using nucleophilic aromatic substitution and cyanide sources without metal catalysts, indicating potential for similar approaches with 5-nitro derivatives.

Functionalization and Purification Techniques

After synthesis, purification is typically carried out by filtration, crystallization, or column chromatography. For instance, crude reaction mixtures are often poured into water to precipitate the product, which is then filtered and washed. Flash column chromatography with hexane/ethyl acetate mixtures is commonly used to purify intermediates and final products.

Summary Table of Preparation Methods

Step Starting Material Reagents/Solvents Conditions Product/Intermediate Yield/Notes
One-step cyclization 2-Chloro-5-nitroaniline + Na2S·3H2O Butyl glycol 80 °C, 30 min 2-Amino-5-nitrobenzothiazole High yield
Thiourea cyclization Ethyl 4-chloro-3-nitrophenyl sulphone + Thiourea Sulpholane 120 °C, 1.5 h 2-Amino-5-ethanesulphonylbenzothiazole Moderate yield
Amino group conversion to nitrile 3-Amino-5-nitrobenzothiazole Diazotization + cyanide source Variable 5-Nitro-1,2-benzothiazole-3-carbonitrile Method-dependent
Metal-free cyanation Aminobenzothiazole derivatives Cyanide source, nucleophilic substitution Mild, metal-free Benzothiazole carbonitrile derivatives Good yields reported

Detailed Research Findings

  • The one-step synthesis from o-chloronitroaniline derivatives using sodium sulfide in glycol solvents is efficient and industrially viable, producing 2-aminobenzothiazoles that can be further functionalized.

  • Functionalization of the amino group at position 3 to the nitrile group can be accomplished by diazotization and Sandmeyer-type reactions, or by direct cyanation under metal-free conditions, which offers a greener alternative.

  • Purification by aqueous precipitation and chromatographic methods ensures high purity of the final compounds, which is critical for subsequent applications.

  • Reaction conditions such as temperature control, solvent choice, and reaction time significantly impact the yield and purity of the products.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-Amino-1,2-benzothiazole-3-carbonitrile.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

5-Nitro-1,2-benzothiazole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Nitro-Substituted Heterocyclic Prodrugs

  • CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide): A dinitro-substituted benzamide prodrug activated by nitroreductase enzymes. However, the benzothiazole core may offer greater metabolic stability compared to benzamide derivatives .
  • Metronidazole (2-methyl-5-nitroimidazole-1-ethanol): A nitroimidazole antibiotic activated under anaerobic conditions. While both compounds feature nitro groups, the imidazole ring in metronidazole facilitates protonation in low-pH environments, a property absent in the benzothiazole system .

Benzothiazole Derivatives

  • 5-Nitro-1,10-phenanthroline: A phenanthroline derivative with a nitro group.
  • Unsubstituted Benzothiazole: The parent compound lacks nitro and cyano groups, resulting in higher electron density and lower reactivity in electrophilic substitutions compared to the target molecule.

Simple Nitroaromatic Compounds

  • 4-Nitrobenzoic Acid: A mononitro aromatic acid with applications in organic synthesis. Its carboxylic acid group provides solubility in polar solvents, whereas the cyano group in 5-nitro-1,2-benzothiazole-3-carbonitrile may reduce hydrophilicity .
  • p-Nitroaniline: A nitro-substituted aniline derivative. The amino group in p-nitroaniline allows for diazotization reactions, a pathway less accessible in the benzothiazole analog due to steric and electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties/Applications
This compound Benzothiazole 5-NO₂, 3-CN Electron-deficient; potential synthetic intermediate
CB1954 Benzamide 2,4-diNO₂, aziridine Prodrug for cancer therapy
Metronidazole Imidazole 5-NO₂, 2-methyl, ethanol Antibiotic under anaerobic conditions
5-Nitro-1,10-phenanthroline Phenanthroline 5-NO₂ Metal chelation
4-Nitrobenzoic Acid Benzoic Acid 4-NO₂ Organic synthesis intermediate

Table 2: Inferred Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Solubility Reactivity Notes
This compound 221.19* Low (non-polar solvents) Electrophilic substitution hindered by electron withdrawal
CB1954 265.16 Moderate (DMSO) Reductive activation via enzymes
Metronidazole 171.16 High (aqueous) pH-dependent activation

*Calculated based on formula C₈H₃N₃O₂S.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Nitro-1,2-benzothiazole-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step heterocyclic synthesis, such as cyclization reactions using chloroacetic acid and aromatic aldehydes under reflux with acetic anhydride and sodium acetate as a catalyst. Optimization includes adjusting solvent ratios (e.g., acetic anhydride/acetic acid), reaction time (e.g., 2–12 hours), and temperature control to minimize byproducts . Historical protocols (e.g., Vicini Farmaco, 1986) suggest nitro-group introduction via nitration of precursor benzothiazoles under controlled acidic conditions .
  • Key Parameters : Monitor reaction progress via TLC, and purify intermediates via crystallization (e.g., DMF/water mixtures) .

Q. Which spectroscopic techniques are essential for structural validation, and what benchmarks should researchers expect?

  • Techniques :

  • IR Spectroscopy : The nitrile (CN) stretch appears near 2,220 cm⁻¹, while nitro (NO₂) asymmetric/symmetric stretches occur at 1,520–1,350 cm⁻¹ .
  • NMR : 1H^1H NMR typically shows aromatic protons as doublets (δ 6.5–8.0 ppm) and methyl groups as singlets (δ 2.2–2.4 ppm). 13C^{13}C NMR confirms nitrile carbons at ~115 ppm and carbonyls at ~165 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 or 403) should align with the calculated molecular weight .

Q. What safety protocols are critical for handling nitro-substituted benzothiazoles?

  • Handling : Use PPE (gloves, goggles) due to potential mutagenicity and irritancy. Store at 0–6°C if thermally unstable, and avoid exposure to reducing agents to prevent explosive decomposition .
  • Waste Disposal : Neutralize nitro-containing waste with alkaline solutions before disposal .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

  • Mechanistic Insight : The nitro group’s electron-withdrawing effect enhances electrophilicity at the carbonitrile carbon, facilitating cycloadditions with amides or enamines. For example, 5-nitro-1,2,3-triazine analogs undergo rapid [3+2] cycloadditions comparable to bioorthogonal reactions .
  • Experimental Design : Use kinetic studies (e.g., DSC or time-resolved NMR) to compare reaction rates with non-nitro analogs .

Q. How can computational methods predict the compound’s bioactivity in modulating protein aggregation?

  • In Silico Approaches : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to α-synuclein or tau proteins. Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive sites .
  • Validation : Correlate computational predictions with in vitro aggregation assays (e.g., Thioflavin T fluorescence) .

Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?

  • Troubleshooting :

  • Byproduct Identification : Use HPLC-MS to detect impurities. Compare 1H^1H NMR shifts with literature benchmarks (e.g., δ 7.94 ppm for =CH in thiazolo-pyrimidine derivatives) .
  • Reaction Optimization : Vary stoichiometry (e.g., aldehyde/chloroacetic acid ratio) or employ gradient recrystallization to isolate pure products .

Data Contradiction Analysis

Issue Possible Cause Resolution Reference
IR CN stretch absentNitrile group hydrolysisTest intermediate stability under reaction conditions; use anhydrous solvents
Unanticipated 13C^{13}C peaksRegioisomeric byproductsRe-optimize cyclization temperature; employ column chromatography
Low yield in cycloadditionCompeting side reactionsIntroduce inert atmosphere; reduce reaction time

Key Research Findings

  • Biological Relevance : Derivatives of 5-nitrobenzothiazole show promise in inhibiting α-synuclein aggregation, a hallmark of Parkinson’s disease, via hydrophobic interactions and hydrogen bonding .
  • Reactivity Profile : Nitro groups enhance electrophilicity, enabling rapid cycloadditions useful in medicinal chemistry .

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